molecular formula C7H11NO2 B1292780 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile CAS No. 1010836-56-2

4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B1292780
CAS No.: 1010836-56-2
M. Wt: 141.17 g/mol
InChI Key: AZJLUZLWQDMMOG-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C7H11NO2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of tetrahydropyran derivatives with suitable reagents. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures (0°C) to ensure controlled reduction . The reaction mixture is then quenched with water and the product is isolated through extraction and purification techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist or antagonist of certain receptors, influencing cellular signaling pathways. The compound’s hydroxymethyl and nitrile groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both hydroxymethyl and nitrile functional groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various research and industrial contexts .

Biological Activity

4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile, a compound with the molecular formula C6H9N1O1C_6H_9N_1O_1, has garnered attention in recent years for its potential biological activities. This article explores the biochemical properties, cellular effects, mechanisms of action, and relevant research findings concerning this compound.

The compound exhibits a range of biochemical activities, primarily through interactions with enzymes and proteins. It can act as an inhibitor or activator of specific enzymes, modulating various biochemical pathways. The interactions are often mediated through non-covalent bonds such as hydrogen bonds and van der Waals forces .

Cellular Effects

This compound influences several cellular processes:

  • Cell Signaling : It may alter key signaling pathways, impacting gene expression and cellular metabolism.
  • Gene Expression : The compound can modulate the expression of specific genes, leading to changes in cellular function.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : It binds to active sites of enzymes, inhibiting or activating their catalytic functions.
  • Transcription Factor Interaction : By interacting with transcription factors, it influences gene expression patterns .

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Antimicrobial Activity : Research has shown that derivatives of 4H-pyran structures exhibit significant antibacterial properties. For instance, certain derivatives demonstrated lower IC50 values than traditional antibiotics against various Gram-positive bacteria .
  • Cytotoxic Effects : In vitro studies indicated that some derivatives exhibited cytotoxicity against cancer cell lines such as HCT-116. The mechanism involved the inhibition of CDK2 activity and induction of apoptosis through caspase activation .
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, showing effective radical scavenging activity comparable to established antioxidants like butylated hydroxytoluene (BHT) .

Case Study 1: Antimicrobial Evaluation

A study evaluated several 4H-pyran derivatives for their antibacterial activity against clinical isolates. Compounds 4g and 4j showed promising results with IC50 values lower than ampicillin, indicating significant potential for drug development against resistant bacterial strains .

Case Study 2: Cancer Cell Line Testing

In a study focused on colorectal cancer, specific derivatives were tested for their ability to inhibit HCT-116 cell proliferation. The results indicated that compounds 4d and 4k not only inhibited cell growth but also induced apoptosis, suggesting their utility in cancer therapy .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile?

Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters:

  • Catalysts/Reagents : Use titanium tetraisopropoxide (Ti(O-iPr)₄) and trimethylsilyl cyanide (TMSCN) under inert (N₂) conditions for cyanide addition, as demonstrated in related tetrahydropyran-carbonitrile syntheses .
  • Temperature Control : Stepwise cooling (-5°C) minimizes side reactions during nucleophilic addition .
  • Purification : Column chromatography (silica gel, ethanol/hexane gradient) effectively isolates the product from byproducts like unreacted ketones or silyl ethers .
  • Yield Improvement : Increase stoichiometric excess of TMSCN (1.04 eq.) and extend reaction time (12–24 hrs) for complete conversion .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Analysis : ¹H/¹³C NMR identifies hydroxyl (-CH₂OH) and nitrile (-CN) groups. Compare chemical shifts with PubChem data for tetrahydropyran derivatives (e.g., δ ~3.5–4.0 ppm for pyran ring protons) .
  • FT-IR : Confirm nitrile absorption at ~2200–2260 cm⁻¹ and hydroxyl stretching at ~3200–3600 cm⁻¹ .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]+) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS Category 2/2A hazards) .
  • Ventilation : Store in sealed containers within well-ventilated fume hoods to avoid inhalation of decomposition products (e.g., hydrogen cyanide, carbon oxides) .
  • Spill Management : Neutralize spills with activated carbon or vermiculite; avoid water to prevent dust generation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for tetrahydropyran-carbonitrile derivatives?

Methodological Answer:

  • Kinetic Studies : Compare activation energies (via Arrhenius plots) for competing pathways (e.g., nucleophilic addition vs. ring-opening) under varying pH/temperature .
  • Isotopic Labeling : Use ¹⁸O-labeled water or deuterated solvents to trace oxygen incorporation in hydroxyl groups, clarifying intermediate stability .
  • Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to compare transition states for cyanide attack at C4 vs. alternative positions .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in biological studies?

Methodological Answer:

  • Functional Group Modulation : Synthesize analogs with varied substituents (e.g., halogenation at C4) to assess cytotoxicity or enzyme inhibition .
  • Crystallography : Resolve X-ray structures (e.g., boat conformation in pyran rings) to correlate steric effects with biological activity .
  • In Vitro Assays : Test calcium channel antagonism using patch-clamp electrophysiology, referencing known pyran-derived antagonists .

Q. How can computational models predict the stability of this compound under varying conditions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis of nitrile to amide) in aqueous/organic solvents at 25–100°C .
  • QSPR Models : Train algorithms on PubChem datasets to predict shelf-life based on substituent electronegativity and steric bulk .
  • AI-Driven Synthesis Planning : Use tools like Template_relevance Reaxys to predict optimal storage pH (neutral) and incompatible oxidizers (e.g., KMnO₄) .

Q. How should researchers address discrepancies in reported stability data for this compound?

Methodological Answer:

  • Controlled Replication : Repeat stability tests (e.g., TGA/DSC) under identical humidity (RH 30–70%) and temperature (-20°C to 25°C) conditions .
  • Hazard Analysis : Cross-reference decomposition products (e.g., HCl vs. HCN evolution) using GC-MS to identify conflicting degradation pathways .
  • Multi-Lab Validation : Collaborate with independent labs to standardize protocols (e.g., ICH Q1A guidelines) for accelerated stability testing .

Properties

IUPAC Name

4-(hydroxymethyl)oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJLUZLWQDMMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (2.93 g, 17.3 mmol) was dissolved in tetrahydrofuran (50 mL), methanol (10 mL) and water (5.0 mL). To this, sodium borohydride (1.31 g, 34.6 mmol) was added and the mixture was stirred at room temperature for 30 minutes. The reaction was stopped by addition of water to the reaction mixture, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate) to give 4-cyanotetrahydro-2H-pyran-4-ylmethanol (1.59 g, yield: 92%).
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
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Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1.31 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.